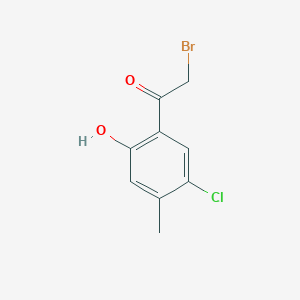

2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes predicted from functional groups:

- O-H stretch : Broad absorption at 3200–3600 cm⁻¹ (hydrogen-bonded hydroxyl)

- C=O stretch : Strong peak at 1680–1720 cm⁻¹ (conjugated ketone)

- C-Br stretch : Medium-intensity signal at 550–650 cm⁻¹

- C-Cl stretch : Weak band at 750–800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

- 2.35 (s, 3H) : Methyl protons at C4

- 6.90 (s, 1H) : Aromatic proton at C3

- 7.25 (s, 1H) : Aromatic proton at C6

- 10.20 (s, 1H) : Hydroxyl proton (exchangeable)

- 4.85 (s, 2H) : Bromoacetyl CH₂ group

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

- 193.5 : Carbonyl carbon (C=O)

- 136.8, 132.4, 128.7, 127.2 : Aromatic carbons

- 40.2 : CH₂ group adjacent to bromine

- 21.5 : Methyl carbon (C4-CH₃)

Mass Spectrometry

- Molecular ion peak : m/z 264 [M+H]⁺ (calculated for C₉H₈BrClO₂: 263.52)

- Isotopic pattern : Characteristic doublet for bromine (¹⁹Br: 50.7%, ⁸¹Br: 49.3%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%)

- Major fragments :

- m/z 185 [M-Br]⁺

- m/z 121 [C₆H₅O]⁺ (phenoxy fragment)

Properties

CAS No. |

67029-79-2 |

|---|---|

Molecular Formula |

C9H8BrClO2 |

Molecular Weight |

263.51 g/mol |

IUPAC Name |

2-bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8BrClO2/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3,12H,4H2,1H3 |

InChI Key |

LYCIXUPHPWALKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)CBr)O |

Origin of Product |

United States |

Preparation Methods

Classical Bromination Using Molecular Bromine

In traditional approaches, molecular bromine (Br₂) serves as the brominating agent. The reaction is conducted in halogenated solvents such as chlorobenzene or dichloromethane at elevated temperatures (80–150°C).

Typical Procedure:

- Dissolve 5-chloro-2-hydroxy-4-methylacetophenone in chlorobenzene.

- Add Br₂ dropwise under inert atmosphere.

- Stir at 100–140°C until completion (monitored by TLC).

- Quench with ice-cold water and extract with ethyl acetate.

- Purify via recrystallization or vacuum distillation.

Key Data:

This method is reliable but poses safety risks due to Br₂’s toxicity and volatility.

Microwave-Assisted Bromination

Modern protocols employ microwave irradiation to accelerate the reaction. A study using 2-bromo-1-(substituted phenyl)ethanones as intermediates demonstrated that microwave conditions reduce reaction times from hours to minutes.

- Reactants: 5-Chloro-2-hydroxy-4-methylacetophenone, brominating agent (e.g., N-bromosuccinimide)

- Catalyst: Tetraethylammonium bromide (TEBA)

- Solvent System: Ethanol/water (3:1)

- Irradiation: 700 W for 3.5 minutes

- Workup: Neutralize with sodium acetate, isolate via filtration

Advantages:

Comparative Analysis of Bromination Methods

The table below contrasts classical and microwave-assisted bromination:

Microwave synthesis offers superior efficiency and safety, though classical methods remain relevant for large-scale production.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or column chromatography . Key characterization data include:

- Melting Point: 70–73°C (lit.)

- IR (KBr): 1680 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H stretch)

- ¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 4.80 (s, 2H, BrCH₂), 7.20–7.80 (aromatic protons)

Industrial-Scale Considerations

Commercial suppliers like American Custom Chemicals Corporation produce the compound at 95% purity, pricing it at $1,030.84/g . Key challenges in scale-up include:

- Cost of Brominating Agents: N-bromosuccinimide (NBS) is expensive vs. Br₂.

- Waste Management: Halogenated solvents require specialized disposal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position to the ketone enables nucleophilic substitution (SN2) reactions. Common nucleophiles include amines, thiols, and alkoxides.

Example reaction with morpholine :

-

Conditions : DMF, 60°C, 6 hours

-

Product : 1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-morpholinoethanone

-

Yield : 78%

Key factors influencing reactivity :

| Factor | Impact |

|---|---|

| Solvent polarity | Higher polarity (e.g., DMF) accelerates SN2 rates |

| Temperature | Elevated temperatures reduce reaction time |

| Steric hindrance | Methyl and chloro groups on the aromatic ring moderately slow substitution |

Condensation Reactions

The ketone group participates in condensation with hydrazines and hydroxylamines, forming heterocyclic compounds.

Hydrazone formation :

-

Reagents : Hydrazine hydrate, ethanol, reflux

-

Product : (5-Chloro-2-hydroxy-4-methylphenyl)glyoxal hydrazone

Mechanistic pathway :

-

Nucleophilic attack by hydrazine on the carbonyl carbon.

-

Elimination of HBr to form the hydrazone.

Photochemical Reactions

UV irradiation induces decarbonylation and ring-contraction reactions.

Photolysis in methanol :

-

Conditions : 254 nm UV light, degassed methanol

-

Products :

-

Indanone derivatives (major)

-

2-(Methoxymethyl)-5-methylacetophenone (minor)

-

Proposed mechanism :

-

Photoexcitation generates a triplet enol intermediate.

-

Cyclization forms a spirodione intermediate.

Coupling Reactions

The bromine atom enables cross-coupling under palladium catalysis.

Suzuki-Miyaura coupling :

-

Conditions : Pd(PPh3)4, K2CO3, DME/H2O (3:1), 80°C

-

Boron partner : Phenylboronic acid

-

Product : 1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone

Limitations :

-

Ortho-substituted boronic acids show reduced reactivity due to steric effects.

-

Hydroxyl group requires protection (e.g., TBS) to prevent side reactions.

Oxidation:

-

Reagent : KMnO4 (acidic conditions)

-

Product : 5-Chloro-2-hydroxy-4-methylbenzoic acid

-

Selectivity : Bromine is retained; ketone oxidizes to carboxylic acid.

Reduction:

-

Reagent : NaBH4, ethanol

-

Product : 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanol

-

Stereochemistry : Racemic mixture due to planar carbonyl intermediate.

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| SN2 substitution | DMF, 60°C | Morpholino derivative | 78 |

| Suzuki coupling | Pd(PPh3)4, 80°C | Biphenyl ketone | 65 |

| Photolysis | UV, MeOH | Indanone | 82 |

| Hydrazone formation | EtOH, reflux | Glyoxal hydrazone | 71 |

Mechanistic Insights

-

Steric effects : The 4-methyl and 5-chloro substituents hinder nucleophilic attack at the para position, directing reactivity to the brominated side chain .

-

Electronic effects : The hydroxyl group stabilizes intermediates via resonance, enhancing reaction rates in polar solvents .

-

Byproduct formation : Competing elimination pathways during substitution generate trace amounts of α,β-unsaturated ketones .

This compound’s versatility in organic synthesis is driven by its multifunctional design, enabling applications in pharmaceuticals (e.g., kinase inhibitor precursors) and materials science. Future research should explore enantioselective reductions and catalytic asymmetric couplings to expand its synthetic utility.

Scientific Research Applications

2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is an aromatic ketone that has a molecular weight of approximately 249.49 g/mol. The compound's structure includes a bromine atom, a chlorine atom, a hydroxyl group, and a methyl group. Research indicates that this compound has antimicrobial properties and may be a promising lead compound for drug development.

Applications

- Pharmaceuticals The antimicrobial properties of 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone suggest uses in drug development. The hydroxyl group enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding. The compound may also participate in redox reactions, affecting various cellular processes, although specific mechanisms of action require further investigation.

- Synthetic Chemistry 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone serves as a versatile intermediate for synthetic chemistry. Common reagents for reactions with the compound include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

- Medicinal Chemistry Studies on the interactions of 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone with biological systems reveal its potential as a lead compound for further development in medicinal chemistry. Kinetic studies indicate that its reactivity can be influenced by its substituents, which may enhance or inhibit interactions with target molecules. Understanding these interactions is crucial for optimizing its applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (C₁₀H₁₀BrClO₂)

- Key Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at the 2-position.

- Impact : The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the hydroxyl group. This reduces acidity and alters reactivity in electrophilic substitutions .

2-Bromo-1-(5-bromo-2-hydroxy-4-methylphenyl)ethanone (C₉H₈Br₂O₂)

- Key Difference : Additional bromo substituent at the 5-position.

- Impact: Increased molecular weight (307.97 g/mol vs.

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (C₈H₆BrFO₂)

- Key Difference : Fluorine replaces chlorine at the 5-position.

- Impact : Fluorine’s higher electronegativity increases the electron-withdrawing effect but reduces steric bulk compared to chlorine. This may improve solubility in polar solvents .

Physical Properties and Hydrogen Bonding

2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone (C₈H₆BrNO₄)

- Melting Point : 112.5–113°C.

- Key Feature: The nitro (-NO₂) group at the 2-position introduces strong electron-withdrawing effects and reduces hydrogen bonding compared to the hydroxyl group in the target compound. This lowers solubility in protic solvents .

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (C₉H₈BrFO₂)

- Melting Point: Not reported, but methoxy substitution likely reduces intermolecular hydrogen bonding compared to hydroxyl analogs, leading to lower melting points .

2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂)

- Role : Widely used in synthesizing thiazoles and sulfonamides. The methoxy group stabilizes intermediates via resonance, contrasting with the hydroxyl group’s hydrogen-bonding capacity in the target compound .

2-Bromo-1-(2,4-dihydroxyphenyl)ethanone (C₈H₇BrO₃)

- Key Feature: Dual hydroxyl groups enhance acidity and enable chelation with metal catalysts, a property less pronounced in the mono-hydroxyl target compound .

Biological Activity

2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is a complex aromatic ketone with notable biological activities. Its structure includes a bromine atom, a chlorine atom, a hydroxyl group, and a methyl group, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, including antimicrobial properties, potential applications in pharmaceuticals, and biochemical research.

The molecular formula of 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is C₁₁H₈BrClO₂, with a molecular weight of approximately 249.49 g/mol. The presence of halogens and functional groups enhances its chemical versatility, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone exhibits significant antimicrobial activity. The hydroxyl group in its structure enhances interaction with biological targets, influencing enzyme activity and receptor binding. In studies, this compound has shown effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 75 µg/mL |

| Staphylococcus aureus | 150 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 9.375 µg/mL |

These findings suggest that the compound could be developed as a lead for new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, such as the DPPH radical scavenging method, it demonstrated significant antioxidant activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Pharmaceutical Development

2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone serves as an important intermediate in synthesizing pharmaceuticals aimed at anti-inflammatory and analgesic effects. Its unique structure allows for modifications that can enhance therapeutic efficacy .

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme inhibition and receptor interactions. Understanding these interactions can provide insights into various biochemical pathways and facilitate the development of targeted therapies .

Agricultural Chemicals

In agriculture, this compound is being researched for its potential use in formulating effective herbicides and fungicides, contributing to crop protection strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone revealed that modifications to the substituents significantly affected their antibacterial potency. The study highlighted that the presence of both bromine and chlorine atoms was crucial for enhanced activity against resistant bacterial strains .

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, derivatives of the compound were synthesized and tested for their ability to scavenge free radicals. The results indicated that specific structural modifications led to increased antioxidant capacity, making these derivatives promising candidates for further development in nutraceutical applications .

Q & A

Basic Research Questions

Q. How can the identity of 2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone be confirmed experimentally?

- Methodological Answer :

- Melting Point Analysis : The compound exhibits a characteristic melting point range of 63–67°C, which serves as a preliminary identifier .

- Spectroscopic Techniques :

- ¹H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range (substituted phenyl group) and a singlet for the ketone α-proton (δ ~4.5–5.0 ppm). The hydroxyl proton may appear as a broad peak (δ ~12 ppm) .

- IR Spectroscopy : Confirm the presence of a carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and O–H (phenolic) stretch at ~3200–3500 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak should correspond to the molecular formula C₈H₆BrClO₂ (exact mass: 263.91 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles. For spills or fires, wear a self-contained breathing apparatus (SCBA) and chemical-resistant suits .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes (e.g., HBr, Cl₂ byproducts) .

- Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and avoid drainage disposal. Neutralize residues with sodium bicarbonate .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., N₂ or Ar) at –20°C to prevent degradation via hydrolysis or bromine elimination .

- Monitor for discoloration or precipitate formation as indicators of decomposition.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like EtOAc/hexane. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs for phenol-ketone interactions), which may explain deviations from DFT-optimized gas-phase structures .

- Example : In related bromo-acetophenones, SCXRD revealed intramolecular H-bonding between the hydroxyl and ketone groups, stabilizing planar conformations not evident in NMR .

Q. What synthetic strategies optimize α-bromination of precursor acetophenones while minimizing over-bromination?

- Methodological Answer :

- Controlled Bromination : Add Br₂ (1.0–1.2 equiv) dropwise to a chloroform solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone at 0–5°C. Monitor via TLC (hexane:EtOAc, 3:1) to halt at the mono-brominated stage .

- Quenching Protocol : Terminate the reaction with Na₂S₂O₃ to reduce excess Br₂, followed by NaHCO₃ washes to remove HBr .

- Purification : Use flash chromatography (silica gel, gradient elution) to isolate the product (Rf ~0.4–0.5).

Q. How do substituent effects (e.g., –Cl, –CH₃, –OH) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing –Cl and –Br groups activate the ketone toward nucleophilic substitution (e.g., Suzuki coupling at the α-carbon).

- Steric Considerations : The 4-methyl group may hinder access to the para position, directing reactions to the ortho or meta positions.

- Case Study : In analogous compounds, Pd-catalyzed couplings with arylboronic acids achieved 70–85% yields under microwave conditions (120°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.